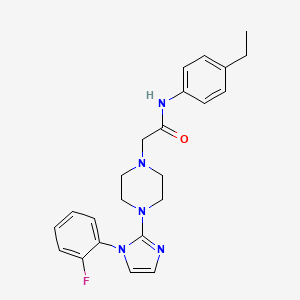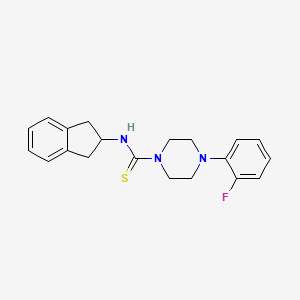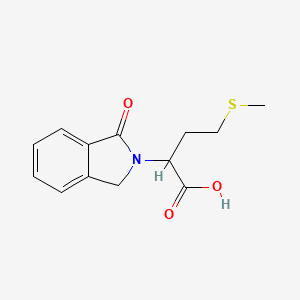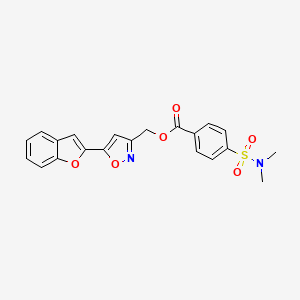
N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide, while not directly reported in the provided papers, can be inferred to involve multi-step organic reactions. A similar compound, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine, was synthesized using a four-component cyclocondensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . This method suggests that the target compound could also be synthesized through a similar approach, possibly involving a fluorinated aromatic aldehyde and an ethyl-substituted aromatic ring to achieve the desired ethylphenyl and fluorophenyl components of the molecule.
Molecular Structure Analysis
The molecular structure of the target compound includes several functional groups: an imidazole ring, which is known for its presence in many biologically active molecules; a piperazine ring, a feature common in pharmaceuticals due to its ability to interact with various biological targets; and an acetamide group, which can improve solubility and bioavailability. The presence of a fluorophenyl group suggests potential for enhanced binding affinity to certain biological receptors due to the electronegativity of fluorine .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by its imidazole and piperazine rings. Imidazole rings can participate in hydrogen bonding and metal coordination, while piperazine rings can undergo reactions such as alkylation and acylation due to the presence of nitrogen atoms. The acetamide moiety could be involved in hydrolysis reactions under certain conditions, potentially leading to the formation of the corresponding acid and amine.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide are not provided, we can predict that the compound would exhibit moderate solubility in organic solvents due to the presence of both aromatic and aliphatic regions. The fluorine atom could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes. The compound's spectral properties, such as IR, NMR, and mass spectrometry, would reflect its structural features, including the substituted imidazole and piperazine rings .
Relevant Case Studies
Although no direct case studies on the target compound were found, related research on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives has shown that these compounds can possess significant biological activities, such as antiallergy effects. One derivative, in particular, demonstrated an IC50 of 310 nM for inhibition of tritiated mepyramine binding to H1 histaminic receptors, indicating potential for antihistaminic activity . This suggests that the target compound could also exhibit biological activity, potentially in the realm of allergy or inflammation, given the structural similarities.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide and its derivatives have been explored for their potential anticancer activities. A series of novel compounds with this structure have been synthesized and evaluated against various cancer cell lines, including human cervical carcinoma (HeLa), human breast carcinoma (MCF-7), and human embryonic kidney (HEK 293) cells. Some compounds, particularly compound 7k, demonstrated significant activity against HeLa and MCF-7 cell lines. The structure-activity relationship of these compounds was further supported by molecular docking studies, revealing their interaction with proteins like quinone reductase-2, potentially elucidating the mechanism behind their anticancer effects (Boddu et al., 2018).
Antibacterial Evaluation
Derivatives of this compound have also been synthesized and assessed for their antibacterial properties. A study focused on the in vitro antimicrobial activities of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives found that some of these compounds, such as 5d, 5e, 5h, and 5m, exhibited excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar et al., 2014).
Anti-inflammatory Activity
Additionally, certain derivatives have shown promising anti-inflammatory activities. For instance, a study synthesized a series of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and found that some derivatives, specifically 10a, 10b, and 10d, exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-2-18-7-9-19(10-8-18)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)21-6-4-3-5-20(21)24/h3-12H,2,13-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFIRJKWEGBJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)
![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)


![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)


![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)
![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)
![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)